Furopyrimidine Scaffold vs. Thienopyrimidine: A Validated Scaffold for EGFR Kinase Inhibition
The furo[2,3-d]pyrimidin-4-amine core was directly compared to its corresponding thieno- and pyrrolopyrimidine analogs as a scaffold for developing epidermal growth factor receptor (EGFR) antagonists [1]. This comparative study of EGFR inhibitory data across these three related heterocyclic systems concluded that the furopyrimidine scaffold is highly useful for this application [1]. This provides direct, cross-class evidence that the choice of the furo[2,3-d]pyrimidine core is not arbitrary but a data-driven decision for EGFR-targeted projects [1].
| Evidence Dimension | Scaffold utility for EGFR antagonist development |
|---|---|
| Target Compound Data | Furo[2,3-d]pyrimidin-4-amine scaffold identified as 'highly useful' |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidin-4-amine and pyrrolo[2,3-d]pyrimidin-4-amine scaffolds |
| Quantified Difference | Comparative assessment of EGFR data concludes furopyrimidine scaffold is 'highly useful' for this target class [1]. |
| Conditions | Comparative analysis of EGFR inhibitory data across furo-, thieno-, and pyrrolopyrimidine scaffolds [1]. |
Why This Matters
This validates the selection of the furo[2,3-d]pyrimidine core over other common heterocyclic analogs when initiating an EGFR kinase inhibitor program.
- [1] Han, J., Kaspersen, S. J., Nervik, S., Nørsett, K. G., Sundby, E., & Hoff, B. H. (2016). Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. European Journal of Medicinal Chemistry, 119, 278-299. View Source
